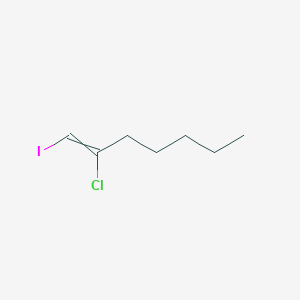

2-Chloro-1-iodohept-1-ene

Description

2-Chloro-1-iodohept-1-ene (C₇H₁₁ClI) is an unsaturated aliphatic organohalide characterized by a chlorine atom at the second carbon and an iodine atom at the first carbon of a heptene chain. This compound’s structure features a double bond between carbons 1 and 2, rendering it highly reactive in electrophilic addition and elimination reactions. The presence of two halogens (Cl and I) introduces significant electronic and steric effects, influencing its chemical behavior compared to analogous alkenes.

Properties

CAS No. |

113278-41-4 |

|---|---|

Molecular Formula |

C7H12ClI |

Molecular Weight |

258.53 g/mol |

IUPAC Name |

2-chloro-1-iodohept-1-ene |

InChI |

InChI=1S/C7H12ClI/c1-2-3-4-5-7(8)6-9/h6H,2-5H2,1H3 |

InChI Key |

GVOKNSFHXIYPLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CI)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-iodohept-1-ene can be achieved through several methods. One common approach involves the halogenation of hept-1-ene. The process typically includes the following steps:

Chlorination: Hept-1-ene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorohept-1-ene.

Iodination: The 2-chlorohept-1-ene is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2-Chloro-1-iodohept-1-ene.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-iodohept-1-ene may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-iodohept-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, 2-Chloro-1-iodohept-1-ene can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as carbon tetrachloride (CCl4).

Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

Major Products:

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Addition: Formation of dihalides or halohydrins.

Elimination: Formation of alkenes with varying degrees of substitution.

Scientific Research Applications

2-Chloro-1-iodohept-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be employed in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodohept-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity of 2-Chloro-1-iodohept-1-ene is influenced by the electron-withdrawing effects of chlorine and iodine. In contrast:

- Ethene, 2-chloro-1,1-difluoro- (C₂HClF₂): This compound has fluorine and chlorine substituents, which are stronger electron-withdrawing groups than iodine. The reduced steric bulk of fluorine allows for higher reactivity in gas-phase reactions, as evidenced by thermodynamic data (ΔH for H₂ addition: −87.9 kJ/mol) .

- 2-Chloro-1-phenylethanone (C₈H₇ClO): The chlorine here is adjacent to a ketone group, enhancing electrophilicity at the carbonyl carbon. This contrasts with 2-Chloro-1-iodohept-1-ene, where halogens are on an sp²-hybridized carbon, favoring allylic reactivity .

Reactivity and Stability

- Halogen Effects: Iodine’s polarizability and weaker C–I bond (compared to C–Cl or C–F) make 2-Chloro-1-iodohept-1-ene prone to nucleophilic substitution at the iodine-bearing carbon. For example, compounds like ß-(Dimethylamino)ethyl chloride (C₄H₁₀ClN) undergo nucleophilic displacement at the chloroethyl group, a reactivity pattern that may parallel iodine substitution in the target compound .

- Thermodynamic Stability : The gas-phase stability of Ethene, 2-chloro-1,1-difluoro- is quantified by its ionization energy (IE = 9.80 ± 0.04 eV), which is higher than typical iodoalkenes due to fluorine’s electronegativity .

Data Table: Comparative Properties

Research Findings and Limitations

- Gaps in Data: No direct studies on 2-Chloro-1-iodohept-1-ene are available in the provided evidence. Conclusions are inferred from analogs like halogenated ethenes and chloroethylamines.

- Key Inference : The iodine substituent likely reduces thermal stability compared to fluorine- or chlorine-dominated analogs but enhances susceptibility to radical or nucleophilic reactions due to its lower bond dissociation energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.